Ethynyl Estradiol-2,4,16,16-d4
CAS No.: 350820-06-3
Cat. No.: VC0196600
Molecular Formula: C20H20O2D4
Molecular Weight: 300.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 350820-06-3 |
---|---|
Molecular Formula | C20H20O2D4 |
Molecular Weight | 300.44 |
IUPAC Name | (8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D |
SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Appearance | White Solid |
Melting Point | 182-184 °C |
Chemical Identity and Structure
Molecular Properties
Ethynyl Estradiol-2,4,16,16-d4 is characterized by specific molecular properties that distinguish it from its non-deuterated counterpart while maintaining similar chemical behavior. The compound has a molecular formula of C20H20D4O2, incorporating four deuterium atoms in place of four hydrogen atoms in the standard ethynyl estradiol structure . Its molecular weight is precisely calculated at 300.43 g/mol, slightly higher than non-deuterated ethynyl estradiol due to the presence of deuterium atoms which have a higher atomic mass than hydrogen . The compound is identified by CAS registry number 350820-06-3, allowing for standardized reference across scientific literature and databases . As a synthetic steroid derivative, it maintains high estrogenic potency similar to conventional ethynyl estradiol while providing the analytical advantages of deuterium labeling .
Table 1: Molecular Properties of Ethynyl Estradiol-2,4,16,16-d4
Property | Value | Source |
---|---|---|
CAS Registry Number | 350820-06-3 | |
Molecular Formula | C20H20D4O2 | |
Molecular Weight | 300.43 g/mol | |
Creation Date (PubChem) | March 29, 2010 | |
Last Modified (PubChem) | March 29, 2025 |
Structural Characteristics
The structural framework of Ethynyl Estradiol-2,4,16,16-d4 maintains the tetracyclic steroid backbone characteristic of estradiol derivatives. According to its IUPAC nomenclature, the full systematic name is (8R, 9S, 13S, 14S, 17R)-17-Ethynyl-13-methyl-7, 8, 9, 11, 12, 13, 14, 15, 16, 17-decahydro-6H-cyclopenta[a]phenanthrene-2, 4, 16, 16-d4-3, 17-diol . This compound features a phenolic A-ring with hydroxyl group at position 3, creating the characteristic estrogenic structure, and a 17α-ethynyl group with a 17β-hydroxyl group that contributes to its high estrogenic potency . The most distinctive feature of this compound is the strategic placement of four deuterium atoms at positions 2 and 4 on the A-ring and at both position 16 carbons, creating a stable isotopically labeled molecule without altering its fundamental chemical reactivity .
Isotopic Labeling Pattern
The deuterium labeling pattern in Ethynyl Estradiol-2,4,16,16-d4 has been strategically designed to optimize its utility in analytical applications. The compound incorporates deuterium atoms at positions 2 and 4 on the aromatic A-ring and at both position 16 carbons in the D-ring of the steroid structure . This specific labeling pattern creates a molecule with a mass shift of +4 Da compared to non-deuterated ethynyl estradiol, providing sufficient mass differentiation for analytical applications while maintaining chemical similarity . Research has shown that this labeling pattern allows the compound to undergo similar metabolic transformations as the non-deuterated version, but with distinguishable mass spectrometric profiles, making it ideal for tracking metabolic pathways and quantifying ethynyl estradiol levels in complex biological samples .
Applications in Analytical Chemistry
Role as an Internal Standard
Ethynyl Estradiol-2,4,16,16-d4 serves a critical function as an internal standard in analytical chemistry, particularly in quantitative analyses of estrogens and related compounds in biological matrices. This deuterium-labeled analog exhibits nearly identical chemical behavior to non-deuterated ethynyl estradiol during sample preparation, chromatographic separation, and ionization processes, but can be distinguished by its unique mass-to-charge ratio in mass spectrometric detection . When added at a known concentration to biological samples prior to extraction and analysis, it compensates for variations in recovery, ionization efficiency, and instrument response, enabling accurate quantification of target analytes . The compound's stability and reliable performance have made it an essential tool for researchers developing validated analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research requiring precise measurement of estrogens .
Liquid Chromatography Applications
In liquid chromatography applications, Ethynyl Estradiol-2,4,16,16-d4 provides significant advantages for method development and validation. The compound exhibits chromatographic behavior nearly identical to non-deuterated ethynyl estradiol, allowing for co-elution or very similar retention times that facilitate accurate quantification . This characteristic makes it particularly valuable for correcting matrix effects and ionization suppression in liquid chromatography-mass spectrometry methods targeting ethynyl estradiol in complex biological samples . Research utilizing this internal standard has demonstrated improved precision and accuracy in quantitative analysis of estrogens, enabling lower limits of detection and quantification in diverse matrices including blood, urine, and tissue samples . The deuterated internal standard approach has become essential for researchers developing validated analytical methods for estrogen analysis in clinical and research settings where high sensitivity and specificity are required .
Research Applications
Metabolic Research
In metabolic research, Ethynyl Estradiol-2,4,16,16-d4 has emerged as a crucial tool for elucidating metabolic pathways and identifying metabolites of estrogens. Studies have employed this deuterated compound alongside non-labeled ethynyl estradiol to investigate oxidative metabolism using liver microsomal incubations, enabling researchers to distinguish genuine metabolites from background interference in biological matrices . The deuterium labeling pattern provides valuable information for structural elucidation of metabolites, as the fate of deuterium atoms during metabolic transformations can help identify the sites of metabolic modification . Research using this approach has successfully characterized multiple hydroxylated metabolites of ethynyl estradiol, including those formed through oxidation at the A-ring, which can be confirmed by the loss of deuterium atoms at positions 2 and 4 . This application has significantly advanced our understanding of estrogen metabolism and the formation of potentially reactive metabolites with implications for drug safety and efficacy .
Hormone Profile Analysis
Ethynyl Estradiol-2,4,16,16-d4 has contributed significantly to advancing hormone profile analysis in clinical and research settings. As an internal standard, it enables researchers to develop highly sensitive and specific methods for quantifying ethynyl estradiol in the context of complex hormonal fluctuations, such as those observed in women using oral contraceptives . Recent research has revealed significant variations in both endogenous and exogenous hormone levels throughout the oral contraceptive cycle, with ethynyl estradiol reaching peak concentrations on days 20-21 of active pill ingestion and declining during the inactive pill phase . These findings challenge previous assumptions about hormone stability during contraceptive use and highlight the importance of precise analytical methods using appropriate internal standards like Ethynyl Estradiol-2,4,16,16-d4 for accurate hormone quantification . Such detailed hormonal profiling has implications for understanding contraceptive mechanisms, optimizing dosing regimens, and potentially reducing unwanted side effects through more personalized approaches to hormonal therapy .
Comparative Analysis with Non-Deuterated Ethynyl Estradiol
Structural Similarities and Differences
Ethynyl Estradiol-2,4,16,16-d4 maintains nearly identical structural characteristics to its non-deuterated counterpart, with the critical distinction being the replacement of four hydrogen atoms with deuterium atoms at positions 2, 4, 16, and 16 . This substitution creates a compound with a molecular weight of 300.43 g/mol compared to 296.40 g/mol for non-deuterated ethynyl estradiol, a difference of approximately 4 atomic mass units . The spatial arrangement and bond geometries remain essentially unchanged, preserving the three-dimensional structure that is responsible for the compound's biological activity and chemical reactivity . Research has demonstrated that this deuterium substitution has minimal impact on chemical properties such as lipophilicity, pKa values, and binding affinities, making the deuterated analog an ideal surrogate for studying the behavior of ethynyl estradiol while allowing for analytical discrimination .
Analytical Advantages
The strategic deuterium labeling in Ethynyl Estradiol-2,4,16,16-d4 confers significant analytical advantages over non-deuterated ethynyl estradiol in research applications. The mass shift of +4 Da creates a distinct spectral signature in mass spectrometry that allows for clear differentiation between the internal standard and the analyte of interest, even in complex biological matrices with potential interfering compounds . This characteristic enables improved signal-to-noise ratios and lower detection limits in quantitative analysis . Additionally, the deuterium labeling helps researchers identify metabolites with greater confidence by following the fate of deuterium atoms during metabolic transformations, providing insights into reaction mechanisms and metabolic pathways that would be difficult to elucidate using non-labeled compounds alone . Mass spectrometry studies have shown that both compounds exhibit similar fragmentation patterns with predictable mass shifts, facilitating structural elucidation of metabolites and adducts .
Research Benefits
The utilization of Ethynyl Estradiol-2,4,16,16-d4 alongside non-deuterated ethynyl estradiol offers substantial research benefits that have advanced the field of estrogen research. The deuterated compound serves as an ideal internal standard for quantitative analysis, improving precision and accuracy in measurements of ethynyl estradiol concentrations in biological samples . This has enabled researchers to develop more sensitive and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical research . The ability to clearly distinguish between endogenous and exogenous estrogens in complex biological matrices has facilitated more detailed investigations of estrogen metabolism and its relationship to various physiological and pathological conditions . Additionally, the use of deuterated analogs has supported the development of standardized analytical protocols that enhance reproducibility and comparability across different research studies and laboratories, contributing to more robust scientific findings in the field of steroid hormone research .
Current Research Findings
Metabolite Detection and Identification
Recent research utilizing Ethynyl Estradiol-2,4,16,16-d4 has significantly advanced our understanding of ethynyl estradiol metabolism through improved metabolite detection and identification. Studies employing high-resolution liquid chromatography-mass spectrometry have successfully characterized numerous metabolites, including hydroxylated derivatives such as 2-OH-EE2, which appear to be major metabolic products of ethynyl estradiol in humans . The deuterium labeling pattern has proven particularly valuable for confirming the identity of A-ring hydroxylated metabolites, as the loss of deuterium atoms at positions 2 and 4 during hydroxylation provides definitive evidence of the modification site . Research has demonstrated that comparing the mass spectrometric fragmentation patterns of metabolites formed from both deuterated and non-deuterated ethynyl estradiol allows for more confident structural assignments and helps distinguish genuine metabolites from background interference or artifacts . These advanced analytical approaches have expanded our understanding of ethynyl estradiol's metabolic fate, which has implications for contraceptive efficacy, drug-drug interactions, and potential toxicity mechanisms .
Analytical Method Development
Significant advances in analytical method development have been achieved through the application of Ethynyl Estradiol-2,4,16,16-d4 in research protocols. Scientists have successfully developed and validated highly sensitive liquid chromatography-tandem mass spectrometry methods capable of detecting ethynyl estradiol at sub-picogram levels in complex biological matrices, using the deuterated analog as an internal standard to ensure accuracy and precision . These methods have incorporated various sample preparation techniques, chromatographic separations, and mass spectrometric detection parameters optimized for both the parent compound and its deuterated counterpart . Research has demonstrated that the inclusion of Ethynyl Estradiol-2,4,16,16-d4 as an internal standard significantly improves method performance metrics including linearity, accuracy, precision, recovery, and limits of detection and quantification . The resulting analytical protocols have enabled more detailed investigations of ethynyl estradiol pharmacokinetics and metabolism in various research and clinical contexts, contributing to advances in contraceptive research, therapeutic drug monitoring, and environmental analysis of estrogens .
Clinical and Research Implications
The application of Ethynyl Estradiol-2,4,16,16-d4 in analytical methods has yielded important clinical and research implications, particularly in the field of hormonal contraception. Recent studies utilizing this deuterated standard have revealed that ethynyl estradiol levels fluctuate significantly throughout a 28-day combination monophasic oral contraceptive pill cycle, challenging previous assumptions about hormonal stability during contraceptive use . Research has shown significantly greater levels of ethynyl estradiol on days 20-21 of active pill ingestion compared to early active pill days and during the inactive pill phase, while endogenous estradiol levels follow an inverse pattern, decreasing during active pill consumption and rising sharply during the inactive pill period . These findings have wide-ranging implications for research design and interpretation in women's health studies, suggesting the potential for more precise and personalized methods of dosing to reduce unwanted side effects and adverse events associated with hormonal contraceptives . The improved analytical capabilities enabled by deuterated internal standards like Ethynyl Estradiol-2,4,16,16-d4 are contributing to a more nuanced understanding of hormone dynamics that may ultimately lead to improved therapeutic approaches for various women's health conditions .
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